6,8-Dibromo-2-(4-phenoxyphenyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dibromo-2-(4-phenoxyphenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2NO/c22-16-12-15-8-11-20(24-21(15)19(23)13-16)14-6-9-18(10-7-14)25-17-4-2-1-3-5-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDFIAATKYFNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,8 Dibromo 2 4 Phenoxyphenyl Quinoline
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. actascientific.com It involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized starting materials.
The quinoline (B57606) ring system is a fused aromatic heterocycle. Common retrosynthetic disconnections for the quinoline core are designed to break the molecule into two main building blocks, typically an aniline (B41778) derivative and a three-carbon chain component. The specific bonds broken depend on the forward synthetic reaction being considered.
For 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline, the primary disconnections can be visualized as follows:
Friedländer Approach: This involves disconnecting the N1-C2 and C4-C4a bonds. This breaks the molecule into a substituted 2-aminobenzaldehyde (B1207257) or ketone and a ketone with an α-methylene group.
Combes/Doebner-von Miller/Skraup Approaches: These strategies typically involve disconnecting the N1-C8a and C4-C4a bonds. This leads to a substituted aniline and a three-carbon carbonyl-containing component (like a β-diketone or an α,β-unsaturated carbonyl).
These disconnections form the basis for selecting the appropriate classical synthesis protocol.
The substituents on the target molecule can be introduced in two primary ways:
Pre-functionalized Precursors: The most straightforward approach is to start with precursors that already contain the required substituents. For this target, this would mean using 3,5-dibromoaniline or a derivative thereof to provide the 6,8-dibromo pattern, and a ketone or diketone bearing the 4-phenoxyphenyl group. This strategy avoids potentially problematic late-stage functionalization steps where regioselectivity could be an issue.
Late-Stage Functionalization: An alternative involves forming a simpler quinoline core first, followed by the introduction of the bromine and phenoxyphenyl groups. For instance, a 2-(4-phenoxyphenyl)quinoline could be synthesized and then subjected to bromination. However, controlling the site-selective aromatic halogenation of substituted quinolines can be a synthetic challenge. nih.gov Therefore, using pre-functionalized starting materials is often the preferred and more convergent strategy.
Classical Quinoline Synthesis Protocols Applicable to Substituted Systems
Several named reactions discovered in the late 19th century remain the foundation for quinoline synthesis. scispace.comresearchgate.net These methods can be adapted to produce complex derivatives like the target compound.
The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (another ketone or aldehyde). jk-sci.comwikipedia.org The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. scispace.comwikipedia.org
To synthesize this compound via this method, the logical precursors would be:
Component A: 2-Amino-3,5-dibromobenzaldehyde (B195418)
Component B: 1-(4-phenoxyphenyl)ethan-1-one
The reaction involves the base-catalyzed condensation of the α-methylene group of the acetophenone derivative with the aldehyde group of the aminobenzaldehyde, followed by intramolecular cyclization and dehydration to yield the final product.
Table 1: Proposed Friedländer Synthesis Parameters
| Role | Compound | Key Features |
| Aryl Amine/Aldehyde | 2-Amino-3,5-dibromobenzaldehyde | Provides the dibromo-substituted benzene (B151609) portion of the quinoline. |
| Methylene Component | 1-(4-phenoxyphenyl)ethan-1-one | Provides the pyridine (B92270) portion and the 2-aryl substituent. |
| Catalyst | Base (e.g., NaOH, KOH) or Acid (e.g., p-TsOH) | Promotes condensation and cyclization. jk-sci.com |
| Condition | Heating under reflux | Drives the dehydration steps. |
The Combes synthesis is used to prepare 2,4-substituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to form the aromatic quinoline system. wikipedia.org
For the target compound, the required starting materials for a Combes synthesis would be:
Aniline Component: 3,5-Dibromoaniline
Diketone Component: 1-(4-phenoxyphenyl)butane-1,3-dione
The reaction would proceed by condensing the aniline with the diketone, followed by cyclization using a strong acid like concentrated sulfuric acid or polyphosphoric acid. iipseries.org
Table 2: Proposed Combes Synthesis Parameters
| Role | Compound | Key Features |
| Aniline Component | 3,5-Dibromoaniline | Source of the N1, C5, C6, C7, C8, and C8a atoms and the bromo substituents. |
| β-Diketone | 1-(4-phenoxyphenyl)butane-1,3-dione | Source of C2, C3, and C4 atoms and the 2- and 4-substituents. |
| Catalyst | Concentrated H₂SO₄ or Polyphosphoric Acid | Catalyzes the electrophilic ring closure. iipseries.org |
| Condition | Heating | Promotes the cyclodehydration step. |
The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines, typically under acidic conditions, to produce substituted quinolines. nih.govwikipedia.org The Skraup reaction specifically uses glycerol, which dehydrates in situ to form acrolein, an α,β-unsaturated aldehyde. iipseries.org The reaction mechanism is complex and thought to involve a conjugate addition of the aniline to the unsaturated carbonyl compound. wikipedia.orgnih.gov
To apply this methodology for the synthesis of this compound, the necessary reactants are:
Aniline Component: 3,5-Dibromoaniline
Unsaturated Carbonyl: 1-(4-phenoxyphenyl)prop-2-en-1-one (4-phenoxyphenyl vinyl ketone)
The reaction would be catalyzed by a Brønsted or Lewis acid, with an oxidizing agent often included to facilitate the final aromatization step. wikipedia.orgacs.org
Table 3: Proposed Doebner-von Miller Synthesis Parameters
| Role | Compound | Key Features |
| Aniline Component | 3,5-Dibromoaniline | Provides the benzene ring portion of the quinoline. |
| α,β-Unsaturated Ketone | 1-(4-phenoxyphenyl)prop-2-en-1-one | Reacts via conjugate addition to form the pyridine ring. |
| Catalyst | Lewis or Brønsted Acid (e.g., SnCl₄, HCl) | Facilitates the cyclization steps. wikipedia.org |
| Oxidant | (e.g., Nitrobenzene (B124822), Arsenic(V) oxide) | Required for the final aromatization to the quinoline ring. acs.org |
Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Derivatives
The Pfitzinger reaction is a powerful tool for the synthesis of quinoline-4-carboxylic acids from isatin or its derivatives and a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.netijsr.net This reaction provides a convenient one-pot synthesis for the quinoline core, which can be further modified to obtain the desired 2-substituted quinoline. The general mechanism involves the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org
While the Pfitzinger reaction is a classic method for quinoline synthesis, its direct application to produce 2-(4-phenoxyphenyl)quinoline-4-carboxylic acid would require the corresponding 1-(4-phenoxyphenyl)ethan-1-one as the carbonyl component. The feasibility and yield of this specific reaction would depend on the reactivity of this particular ketone under the Pfitzinger conditions.
| Reactants | Conditions | Product | Reference |
| Isatin and a carbonyl compound | Base (e.g., potassium hydroxide) | Substituted quinoline-4-carboxylic acid | wikipedia.org |
Regioselective Bromination Strategies for Quinoline Systems
The introduction of bromine atoms at the C6 and C8 positions of the quinoline ring is a crucial step in the synthesis of the target molecule. This requires highly regioselective bromination techniques to avoid the formation of unwanted isomers.
Direct Bromination Techniques for 6,8-Dibromoquinolines
Direct bromination of the quinoline ring can be achieved using various brominating agents. The regioselectivity of the reaction is highly dependent on the reaction conditions and the substituents already present on the quinoline ring. For instance, bromination of quinoline in the presence of a strong acid can lead to substitution in the benzenoid ring. researchgate.netsemanticscholar.org The use of reagents like N-bromosuccinimide (NBS) in a suitable solvent is a common method for achieving regioselective bromination. mdpi.com
Studies have shown that direct bromination of quinoline can yield a mixture of products, and achieving high selectivity for the 6,8-dibromo derivative can be challenging. researchgate.net The reaction of quinoline with bromine can initially form a bromine salt. researchgate.netacgpubs.org Further bromination of substituted quinolines depends on the nature and position of the existing substituents. researchgate.netacgpubs.org
| Substrate | Brominating Agent | Conditions | Product | Reference |
| Quinoline | Bromine | Strong acid | Halogen derivatives substituted in the benzenoid ring | researchgate.net |
| 8-Substituted Quinolines | Br2 | CH3CN/CH2Cl2, 0 °C - 24 °C | Mono- and di-bromo derivatives | acgpubs.org |
| Compound 7 | N-bromosuccinimide (NBS) | Silica gel, CCl4, room temperature | Regiospecific electrophilic aromatic bromination | mdpi.com |
Sequential Bromination and Functionalization Approaches
A more controlled approach to obtaining 6,8-dibromoquinolines involves a sequential strategy. This may entail the initial synthesis of a monobrominated quinoline, followed by a second bromination step. The directing effects of the first bromine atom and other substituents on the ring would guide the position of the second bromination. Alternatively, a functional group can be introduced to direct the bromination to the desired positions, and this functional group can be removed or modified in a subsequent step.
Bromination of Tetrahydroquinoline Precursors
An effective strategy for the synthesis of 6,8-dibromoquinoline involves the bromination of a 1,2,3,4-tetrahydroquinoline precursor, followed by aromatization. researchgate.netnih.gov The direct bromination of 1,2,3,4-tetrahydroquinoline can readily produce 6,8-dibromo-1,2,3,4-tetrahydroquinoline. researchgate.netresearchgate.netnih.gov This intermediate can then be aromatized to 6,8-dibromoquinoline using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). researchgate.net This method offers a convenient route to 6,8-disubstituted quinoline derivatives. researchgate.net
| Precursor | Reaction | Reagents | Product | Reference |
| 1,2,3,4-Tetrahydroquinoline | Direct Bromination | Ionic conditions | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | researchgate.net |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Aromatization | DDQ | 6,8-Dibromoquinoline | researchgate.net |
Introduction of the 4-Phenoxyphenyl Moiety
The final key step in the synthesis is the introduction of the 4-phenoxyphenyl group at the C2 position of the 6,8-dibromoquinoline core. This is typically achieved through cross-coupling methodologies.
Cross-Coupling Methodologies for Aryl-Quinoline Linkages
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used for the formation of carbon-carbon bonds between sp2-hybridized centers. nih.gov Several cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, can be employed to couple an aryl group to a heterocyclic core. wikipedia.orgwikipedia.orgwikipedia.orglibretexts.org
In the context of synthesizing this compound, a common approach would involve the reaction of a 2-halo-6,8-dibromoquinoline (where the halogen at the 2-position is typically chlorine or bromine) with a 4-phenoxyphenylboronic acid (in a Suzuki coupling), a (4-phenoxyphenyl)zinc reagent (in a Negishi coupling), or a (4-phenoxyphenyl)tin reagent (in a Stille coupling).
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. beilstein-journals.orgorganic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is also highly versatile and allows for the coupling of various organic fragments. wikipedia.org
Stille Coupling: The Stille reaction employs an organotin compound (organostannane) to couple with an organohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. wikipedia.orgorganic-chemistry.org
| Reaction | Organometallic Reagent | Electrophile | Catalyst | Reference |
| Suzuki Coupling | Arylboronic acid | Aryl halide | Palladium complex and base | libretexts.orgbeilstein-journals.org |
| Negishi Coupling | Organozinc compound | Organic halide or triflate | Palladium or Nickel complex | wikipedia.orgorganic-chemistry.org |
| Stille Coupling | Organostannane | Organic halide or pseudohalide | Palladium complex | wikipedia.orgorganic-chemistry.org |
Etherification Reactions for Phenoxyphenyl Linkage Construction
An alternative synthetic approach involves the formation of the phenoxyphenyl ether linkage after the quinoline core is assembled. This can be achieved through a nucleophilic aromatic substitution reaction, such as the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.comfrancis-press.comyoutube.com This strategy would typically start with a 2-(4-hydroxyphenyl)-6,8-dibromoquinoline intermediate. The hydroxyl group of this intermediate would be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an activated aryl halide, such as fluorobenzene or chlorobenzene, bearing an electron-withdrawing group, or through a metal-catalyzed process with less activated aryl halides.
Green Chemistry Approaches in Quinoline Synthesis and Functionalization
The principles of green chemistry are increasingly being applied to the synthesis of quinolines to minimize environmental impact and improve efficiency. These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com The rapid heating provided by microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. semanticscholar.org For the synthesis of 2-aryl-6,8-dihaloquinolines, microwave-assisted Suzuki-Miyaura coupling reactions have been shown to be highly effective. nih.govnih.gov This technique allows for rapid optimization of reaction conditions and can often be performed with lower catalyst loadings.
| Reaction Type | Reactants | Catalyst | Solvent | Time (Conventional) | Time (Microwave) | Yield Improvement |
| Suzuki-Miyaura Coupling | 2-Chloroquinoline, Arylboronic acid | PdCl₂(PPh₃)₂ | Acetonitrile | 12 h | 15 min | Significant |
| Friedländer Synthesis | 2-Aminobenzophenone, Ketone | p-TsOH | None | 5-8 h | 10-20 min | Moderate to High |
This table compares conventional and microwave-assisted synthesis for key reactions in quinoline synthesis, demonstrating the significant advantages of microwave irradiation.
Transition Metal-Catalyzed Green Protocols
The development of highly efficient and recyclable transition metal catalysts is a cornerstone of green chemistry. semanticscholar.orgmdpi.comnih.govnih.govsnnu.edu.cn For quinoline synthesis, this includes the use of catalysts that can operate under milder conditions, in greener solvents, and at very low concentrations. C-H activation is a particularly attractive green strategy as it avoids the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and waste generation. semanticscholar.orgnih.govnih.gov The direct arylation of a 6,8-dibromoquinoline core at the 2-position with phenoxybenzene through a transition metal-catalyzed C-H activation process represents a highly atom-economical approach.
Solvent-Free or Aqueous Medium Reactions
Eliminating or replacing hazardous organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted under neat conditions or with a minimal amount of a benign liquid to facilitate mixing, can significantly reduce waste and simplify product purification. alfa-chemistry.com The Friedländer synthesis of quinolines, for instance, has been successfully performed under solvent-free conditions using various catalysts. alfa-chemistry.comnih.govorganic-chemistry.orgresearchgate.net
Reactions in aqueous media are also highly desirable from a green chemistry perspective. The development of water-soluble catalysts and ligands has enabled many transition metal-catalyzed reactions, including the Suzuki-Miyaura coupling, to be performed in water, which is a non-toxic, non-flammable, and inexpensive solvent. libretexts.org
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed picture of the atomic arrangement can be constructed.
The ¹H NMR spectrum of 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline would provide crucial information about the number, environment, and connectivity of the protons in the molecule. The spectrum is expected to be complex, with distinct regions corresponding to the protons of the dibromoquinoline ring system and the phenoxyphenyl group.
The protons on the quinoline (B57606) core (H-3, H-4, H-5, and H-7) would likely appear as distinct signals in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system and the nitrogen heteroatom. The protons of the phenoxyphenyl substituent would also resonate in the aromatic region, further complicating the spectrum. The integration of these signals would correspond to the number of protons in each specific environment. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which are invaluable for establishing the connectivity of the protons.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Quinoline H-3 | 7.0 - 8.0 | d |
| Quinoline H-4 | 8.0 - 9.0 | d |
| Quinoline H-5 | 7.5 - 8.5 | d |
| Quinoline H-7 | 7.5 - 8.5 | d |
| Phenoxyphenyl Protons | 7.0 - 8.0 | m |
Note: 'd' denotes a doublet, and 'm' denotes a multiplet. The actual chemical shifts and coupling constants would need to be determined experimentally.
Complementing the ¹H NMR data, the ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule. For this compound, a total of 21 distinct carbon signals would be expected, unless there is accidental equivalence. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp², sp³, quaternary).
The carbon atoms of the quinoline ring would appear in the aromatic region (δ 120-160 ppm). The carbons directly bonded to the bromine atoms (C-6 and C-8) would experience a shielding effect, shifting their signals to a relatively upfield position compared to similar unsubstituted carbons. The carbon atoms of the phenoxyphenyl group would also resonate in the aromatic region. The quaternary carbons, including those at the fusion of the quinoline rings and the carbon attached to the oxygen atom, would typically show weaker signals.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quinoline C-2 | 150 - 160 |
| Quinoline C-3 | 115 - 125 |
| Quinoline C-4 | 135 - 145 |
| Quinoline C-4a | 120 - 130 |
| Quinoline C-5 | 125 - 135 |
| Quinoline C-6 | 120 - 130 |
| Quinoline C-7 | 130 - 140 |
| Quinoline C-8 | 115 - 125 |
| Quinoline C-8a | 145 - 155 |
| Phenoxyphenyl Carbons | 115 - 160 |
Note: These are estimated ranges and would require experimental verification.
To unravel the complex connectivity within this compound, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton correlations, revealing which protons are coupled to each other. Cross-peaks in the COSY spectrum would connect the signals of adjacent protons, allowing for the tracing of the spin systems within the quinoline and phenoxyphenyl moieties.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the ¹³C NMR signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for establishing the connectivity between different fragments of the molecule, such as the link between the quinoline ring and the phenoxyphenyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
HRMS is a critical technique for determining the precise molecular weight of this compound. This allows for the calculation of the elemental formula with a high degree of confidence. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, the molecular ion peak would appear as a cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. The exact mass measurement of the monoisotopic peak would be used to confirm the elemental composition of C₂₁H₁₃Br₂NO.
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, which is expected to have a relatively high boiling point, a suitable high-temperature GC column and appropriate temperature programming would be necessary for successful analysis.
The mass spectrometer would provide a mass spectrum for the compound as it elutes from the GC column. The fragmentation pattern observed in the mass spectrum would be a molecular fingerprint. Expected fragmentation pathways for this molecule could include the cleavage of the ether linkage in the phenoxyphenyl group, loss of bromine atoms, and fragmentation of the quinoline ring system. The analysis of these fragment ions can provide valuable structural information that complements the data obtained from NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential analytical technique for identifying the various functional groups present within the this compound molecule. By measuring the absorption of infrared radiation at different frequencies, specific vibrational modes of the chemical bonds can be determined. The resulting IR spectrum displays a unique pattern of absorption bands, each corresponding to a particular functional group.
For this compound, the IR spectrum is expected to exhibit characteristic absorption bands that confirm its key structural features. The presence of the quinoline ring can be identified by C=N and C=C stretching vibrations. The aromatic C-H stretching vibrations of the quinoline and phenoxy rings typically appear above 3000 cm⁻¹. The C-O-C ether linkage is characterized by its asymmetric stretching vibration. Furthermore, the C-Br bonds will show stretching vibrations in the lower frequency region of the spectrum.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 1620-1580 | C=N Stretch | Quinoline Ring |
| 1600-1450 | C=C Stretch | Aromatic Rings |
| 1250-1200 | C-O-C Asymmetric Stretch | Aryl Ether |
| 700-500 | C-Br Stretch | Bromo Substituent |
Single Crystal X-Ray Diffraction (SCXRD) for Definitive Structural Determination
By irradiating a single crystal of the compound with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the construction of an electron density map, from which the positions of individual atoms can be determined with high precision. This data is crucial for confirming the connectivity of the atoms and for understanding the steric and electronic effects of the bulky phenoxy and bromo substituents on the quinoline core.
The crystallographic data obtained from SCXRD analysis includes the crystal system, space group, and unit cell dimensions, which collectively describe the packing of the molecules in the crystal lattice.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| α (°) | 90 |
| β (°) | Data not available in search results |
| γ (°) | 90 |
| Volume (ų) | Data not available in search results |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy anti-bonding orbitals (π*).
The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* transitions within the extended π-conjugated system of the quinoline and phenoxyphenyl rings. The positions of the absorption maxima (λmax) are indicative of the energy gaps between the electronic states. The presence of the bromine and phenoxy substituents can influence the electronic structure of the quinoline core, potentially causing shifts in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.
Analysis of the UV-Vis spectrum provides valuable information about the electronic properties of the molecule, which is essential for understanding its potential applications in areas such as photophysics and materials science.
Table 3: Electronic Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Dichloromethane | Data not available in search results | Data not available in search results | π → π |
| Acetonitrile | Data not available in search results | Data not available in search results | π → π |
Applications in Advanced Chemical and Material Science
Role as Synthetic Intermediates for Complex Organic Molecules
The presence of two bromine atoms on the quinoline (B57606) core of 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline makes it a prime candidate for use as a synthetic intermediate. Bromoquinolines are recognized as valuable precursors for constructing more complex heterocyclic compounds.
Exploration in Organic Electronic and Optoelectronic Materials
The quinoline nucleus is a well-known component in materials designed for organic electronics due to its electron-deficient nature, which facilitates electron transport.
Development of Chemo-Sensors and Probes based on Quinoline Frameworks
The quinoline scaffold is a popular building block for fluorescent chemosensors due to its inherent photophysical properties and the ability of the quinoline nitrogen to coordinate with metal ions. This coordination often leads to a detectable change in the fluorescence emission (e.g., enhancement or quenching), allowing for the detection of specific analytes.
While numerous quinoline-based fluorescent sensors have been developed for detecting various metal ions, including zinc and lead, there is no specific research indicating that This compound has been functionalized or studied for this purpose. To function as a chemosensor, the molecule would typically require further modification to incorporate a specific binding site (receptor) for the target analyte, which would then modulate the photophysical properties of the quinoline fluorophore upon binding.
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes
The synthesis of polysubstituted quinolines like 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline presents significant challenges. Classical methods such as the Friedländer, Skraup, or Doebner-von Miller reactions, while foundational, often suffer from harsh conditions, low yields, and poor regioselectivity, especially with complex starting materials. mdpi.comnih.gov Future research must prioritize the development of more efficient, sustainable, and versatile synthetic strategies.
A primary challenge is the reliance on expensive and environmentally taxing precious metal catalysts (e.g., palladium, gold) and stoichiometric oxidants in many modern synthetic protocols. mdpi.com Key future directions will likely focus on:
Green Chemistry Approaches: Employing microwave-assisted synthesis, ionic liquids, or solvent-free conditions to reduce reaction times, energy consumption, and waste. mdpi.comnih.gov
Novel Catalytic Systems: Exploring earth-abundant metal catalysts (e.g., copper, iron) or even metal-free catalytic systems to improve cost-effectiveness and sustainability. mdpi.comresearchgate.net
C-H Activation Strategies: Developing methods that directly functionalize C-H bonds to build the quinoline (B57606) ring, which offers high atom economy by avoiding the need for pre-functionalized starting materials.
| Synthetic Strategy | Description | Challenges | Future Research Focus |
|---|---|---|---|
| Classical Methods (e.g., Friedländer) | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov | Harsh conditions (acid/base catalysis), limited substrate scope, potential for low yields. mdpi.commdpi.com | Modification using greener catalysts and solvents (e.g., ionic liquids, microwave). mdpi.comnih.gov |
| Metal-Catalyzed Cyclization | Use of transition metals (Pd, Au, Cu) to catalyze the cyclization and aromatization steps. mdpi.com | High cost of precious metals, environmental concerns, catalyst poisoning. mdpi.com | Development of catalysts based on abundant metals (Fe, Co) or nanocatalysts for improved recyclability. mdpi.com |
| Oxidative Annulation | Formation of the quinoline ring through oxidative C-H activation and C-N bond formation. mdpi.com | Reliance on stoichiometric oxidants, moderate selectivity for complex substrates. mdpi.com | Use of aerobic oxidation (O2 as the oxidant), photocatalytic methods. |
| Multicomponent Reactions | Combining three or more starting materials in a single pot to form the final product. nih.gov | Optimizing reaction conditions for multiple steps, controlling selectivity. | Discovery of new multicomponent pathways that offer high convergency and efficiency. nih.gov |
Exploration of Diverse Chemical Transformations for Structural Elaboration
The structure of this compound offers multiple sites for further chemical modification, making it a valuable scaffold for creating a library of new compounds. The two bromine atoms at the 6- and 8-positions are particularly attractive as they serve as versatile handles for a wide range of chemical transformations. Bromoquinolines are well-established precursors for synthesizing disubstituted derivatives. nih.gov
Future research will focus on leveraging these reactive sites for structural elaboration:
Cross-Coupling Reactions: The C-Br bonds are ideal for well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a vast array of functional groups (aryl, alkynyl, vinyl, amino moieties), which can be used to tune the electronic and photophysical properties of the molecule.
Direct C-H Functionalization: Beyond the bromo-positions, modern synthetic methods enable the direct functionalization of C-H bonds on the quinoline and phenoxyphenyl rings. This approach allows for late-stage modification of the molecule, providing access to derivatives that would be difficult to synthesize otherwise.
Nucleophilic Aromatic Substitution (SNAr): Activating the quinoline ring, for instance through N-oxidation or nitration, can make the bromo-positions susceptible to nucleophilic substitution, allowing for the introduction of groups like amines or alkoxides. researchgate.netsemanticscholar.org
| Transformation Type | Reactive Site | Potential Reagents/Catalysts | Purpose/Application |
|---|---|---|---|
| Suzuki Coupling | C6-Br, C8-Br | Aryl/vinyl boronic acids, Pd catalyst | Extend π-conjugation, develop materials for electronics. |
| Sonogashira Coupling | C6-Br, C8-Br | Terminal alkynes, Pd/Cu catalyst | Create rigid, linear structures for molecular wires or sensors. |
| Buchwald-Hartwig Amination | C6-Br, C8-Br | Amines, Pd catalyst | Introduce nitrogen-based functional groups for biological applications or as coordination sites. |
| C-H Arylation | Various C-H bonds on quinoline/phenoxy rings | Aryl halides, Pd catalyst | Late-stage modification to build molecular complexity. |
| Nucleophilic Substitution (SNAr) | C6-Br, C8-Br (after activation) | Alcohols, amines, thiols | Introduce heteroatom-based functional groups. semanticscholar.org |
Advanced Computational Modeling for Structure-Property Relationships
As synthesizing and testing every possible derivative of this compound is impractical, advanced computational modeling is an indispensable tool for predicting molecular properties and guiding experimental efforts. researchgate.net Computational studies can provide deep insights into the structure-property relationships that govern the behavior of this complex molecule. rsc.orgbeilstein-journals.org
Key areas for future computational research include:
Quantum Mechanics Calculations: Using Density Functional Theory (DFT) to predict electronic properties such as the HOMO-LUMO energy gap, molecular electrostatic potential, and absorption/emission spectra. mdpi.com This is crucial for designing materials with specific optical or electronic characteristics.
Molecular Docking and Dynamics: For potential biological applications, molecular docking can predict how the molecule might bind to specific protein targets. researchgate.netresearchgate.net Subsequent molecular dynamics (MD) simulations can then assess the stability of the ligand-protein complex over time. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): By creating a computational model based on a set of synthesized derivatives and their measured activities, 3D-QSAR studies can predict the activity of new, unsynthesized compounds and identify which structural features are most important for a desired property. researchgate.netnih.gov
| Computational Method | Predicted Properties | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, energy levels (HOMO/LUMO), UV-Vis spectra, reactivity indices. mdpi.com | Design of organic electronics, dyes, and sensors. |
| Molecular Docking | Binding affinity and pose within a biological target (e.g., enzyme, receptor). nih.govmdpi.com | Virtual screening for drug discovery, identifying potential biological targets. |
| Molecular Dynamics (MD) Simulation | Conformational stability, flexibility, ligand-receptor complex stability over time. researchgate.net | Refining docking results, understanding dynamic interactions with biological systems. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular structure and a specific activity (e.g., biological potency). nih.gov | Guiding the design of new derivatives with enhanced activity. |
Integration into Multi-component Systems for Enhanced Functionality
The unique structural features of this compound make it a promising building block for integration into larger, multi-component systems. Its rigid, aromatic framework and potential for extensive π-conjugation are desirable for applications in materials science. mdpi.com
Future research directions in this area involve:
Conjugated Polymers: Using the dibromo functionality as a starting point for polymerization reactions (e.g., via Suzuki or Stille coupling) to create novel conjugated polymers. The phenoxyphenyl side group could influence solubility and morphology, while the quinoline core would impact the electronic properties of the resulting polymer, making it potentially useful for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Metal-Organic Frameworks (MOFs): Modifying the structure to include coordinating groups (e.g., carboxylic acids or nitriles via substitution of the bromine atoms) would allow it to be used as an organic linker in the construction of MOFs. The resulting frameworks could have applications in gas storage, separation, or catalysis.
Supramolecular Assemblies: The planar, aromatic nature of the quinoline core facilitates π-π stacking interactions, which can be exploited to create self-assembling supramolecular structures. nih.gov The specific substituents would direct the assembly process, leading to the formation of materials like liquid crystals or organogels.
Catalysis: The nitrogen atom in the quinoline ring is a potential coordination site for metal ions. mdpi.com Integrating this molecule as a ligand in metal complexes could lead to new catalysts for various organic transformations, where the bulky and electronically-tuned framework could influence catalytic activity and selectivity. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer :
- Core Synthesis : Begin with a quinoline scaffold and introduce bromine at positions 6 and 8 via electrophilic aromatic substitution. Use brominating agents like Br₂ in H₂SO₄ or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to minimize over-bromination .
- Phenoxyphenyl Introduction : Couple the brominated quinoline with 4-phenoxyphenyl boronic acid via Suzuki-Miyaura cross-coupling. Optimize using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a 1:1 mixture of toluene/H₂O at 80°C .
- Yield Optimization : Microwave-assisted synthesis (e.g., 100 W, 120°C for 2–4 h) reduces side reactions. Purify via column chromatography (hexane/EtOAc gradient) or recrystallization (EtOAc/pentane) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and confirm bromine substitution via splitting patterns. The phenoxyphenyl group shows distinct signals for oxygen-linked protons (δ 6.8–7.1 ppm) .
- IR Spectroscopy : Detect C-Br stretches (550–650 cm⁻¹) and quinoline C=N absorption (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 485 (C₂₁H₁₃Br₂NO). High-resolution MS (HRMS) confirms molecular formula with <2 ppm error .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during bromination of the quinoline core?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for bromination at positions 6/8 vs. other sites. Solvent effects (e.g., H₂SO₄ vs. DMF) can shift regioselectivity .
- Experimental Validation : Perform competitive bromination with isotopic labeling (e.g., ⁷⁹Br/⁸¹Br) and analyze via LC-MS. Compare results with analogous compounds (e.g., 6-bromo-2-ferrocenylquinoline) .
- Case Study : In 6,8-dibromo derivatives, steric hindrance from the 4-phenoxyphenyl group directs bromine to the 6/8 positions (meta to the substituent) .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). The dibromo groups enhance halogen bonding with Lys721, while the phenoxyphenyl moiety occupies hydrophobic pockets .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-receptor complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based kinase activity assays) .
Q. What analytical approaches address discrepancies in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm dihedral angles (e.g., phenoxyphenyl vs. quinoline plane: ~55–60°) and Br···Br distances (~3.8 Å) .
- NMR Crystallography : Combine solid-state NMR (¹³C CP-MAS) with DFT-optimized structures to reconcile solution-phase vs. solid-state data .
- Contingency Plan : If crystallography fails (e.g., poor crystal growth), use NOESY to probe spatial proximity of substituents in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
